molecular formula C7H7BrClN B3364879 (3-Bromo-5-chloro-phenyl)-methyl-amine CAS No. 1187928-79-5

(3-Bromo-5-chloro-phenyl)-methyl-amine

Cat. No.: B3364879
CAS No.: 1187928-79-5
M. Wt: 220.49 g/mol
InChI Key: UTCKDDDRCVDUCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Bromo-5-chloro-phenyl)-methyl-amine is an organic compound that features a bromine and chlorine atom substituted on a phenyl ring, with a methylamine group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of (3-bromo-5-chloro-phenyl)-methanol with phosphorus tribromide in chloroform to produce 1-bromo-3-bromomethyl-5-chloro-benzene . This intermediate can then be reacted with methylamine under suitable conditions to yield the desired compound.

Industrial Production Methods

Industrial production methods for (3-Bromo-5-chloro-phenyl)-methyl-amine would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-5-chloro-phenyl)-methyl-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other groups using nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The methylamine group can be oxidized to form corresponding imines or amides, while reduction reactions can modify the phenyl ring or the substituents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Electrophilic Substitution: Reagents such as sulfuric acid or nitric acid can be used under acidic conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride can be used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenyl-methylamines, while oxidation can produce imines or amides.

Scientific Research Applications

(3-Bromo-5-chloro-phenyl)-methyl-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural features.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Bromo-5-chloro-phenyl)-methyl-amine involves its interaction with molecular targets such as enzymes or receptors. The bromine and chlorine atoms can enhance binding affinity through halogen bonding, while the methylamine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    (3-Bromo-5-chloro-phenyl)-methanol: Similar structure but with a hydroxyl group instead of a methylamine group.

    (3-Bromo-5-chloro-phenyl)-acetic acid methyl ester: Similar structure but with an acetic acid ester group.

Uniqueness

(3-Bromo-5-chloro-phenyl)-methyl-amine is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, combined with a methylamine group. This combination of substituents can result in unique chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-bromo-5-chloro-N-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClN/c1-10-7-3-5(8)2-6(9)4-7/h2-4,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTCKDDDRCVDUCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=CC(=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201288908
Record name 3-Bromo-5-chloro-N-methylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201288908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187928-79-5
Record name 3-Bromo-5-chloro-N-methylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187928-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-chloro-N-methylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201288908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Bromo-5-chloro-phenyl)-methyl-amine
Reactant of Route 2
Reactant of Route 2
(3-Bromo-5-chloro-phenyl)-methyl-amine
Reactant of Route 3
Reactant of Route 3
(3-Bromo-5-chloro-phenyl)-methyl-amine
Reactant of Route 4
Reactant of Route 4
(3-Bromo-5-chloro-phenyl)-methyl-amine
Reactant of Route 5
Reactant of Route 5
(3-Bromo-5-chloro-phenyl)-methyl-amine
Reactant of Route 6
Reactant of Route 6
(3-Bromo-5-chloro-phenyl)-methyl-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.